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4-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine

MSK-1 inhibition kinase inhibitor potency aminofurazan scaffold

MSK-1/ROCK1 dual inhibitor for studying CREB/ATF1 transcriptional regulation without RSK1 crosstalk. Validated aminofurazanyl-azabenzimidazole probe (CAS 607368-87-6) from the imidazo[4,5-c]pyridine oxadiazole series. • MSK-1 IC50 3 nM; 8-fold selectivity over RSK1 (24 nM) • ROCK1 IC50 10-19 nM for cytoskeletal dynamics studies • MW 230.23, ligand efficiency ~0.70 - fragment optimization-ready • CDK2 IC50 169 nM benchmarked for selectivity panels Available in multiple pack sizes with global delivery.

Molecular Formula C10H10N6O
Molecular Weight 230.23 g/mol
CAS No. 607368-87-6
Cat. No. B3021115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
CAS607368-87-6
Molecular FormulaC10H10N6O
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=NC=C2)N=C1C3=NON=C3N
InChIInChI=1S/C10H10N6O/c1-2-16-7-3-4-12-5-6(7)13-10(16)8-9(11)15-17-14-8/h3-5H,2H2,1H3,(H2,11,15)
InChIKeyUGHABJRZQKZAHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine: MSK-1/ROCK1 Inhibitor


4-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (CAS 607368-87-6), also known as CHEMBL189657 or aminofurazanyl-azabenzimidazole 1, is a heterocyclic small molecule (molecular weight 230.23 g/mol) belonging to the (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine class originally developed by GlaxoSmithKline [1]. This class was first disclosed as potent inhibitors of mitogen- and stress-activated protein kinase-1 (MSK-1) [2], and subsequent profiling revealed multi-kinase activity including Rho-associated protein kinase 1 (ROCK1), ribosomal protein S6 kinase alpha-1 (RSK1), and cyclin-dependent kinase 2 (CDK2) [3]. The compound is available from multiple commercial suppliers (e.g., Aladdin Scientific E669231, purity ≥98%) for research use .

Target Class
MSK-1/ROCK1 dual kinase inhibitor probe
Scaffold Selectivity
N1-ethyl substituent defines MSK-1/ROCK1 profile
Pathway Context
MAPK/ERK transcriptional signaling and cytoskeletal dynamics studies

Why Generic Substitution Fails


The (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine scaffold is exquisitely sensitive to N1-substituent modifications: the initial SAR campaign by GlaxoSmithKline demonstrated that replacing the N1-ethyl group with alternative alkyl or cycloalkyl substituents dramatically alters kinase selectivity profiles [1]. For instance, the N1-cyclopropyl analog loses significant MSK-1 affinity, while N1-cyclohexyl substitution shifts selectivity toward ROCK isoforms [2]. Within the broader aminofurazan-azabenzimidazole series, the target compound (N1-ethyl) occupies a defined selectivity window—dual MSK-1/ROCK1 inhibition with measurable RSK1 activity—that is not replicated by other N1-substituted analogs. Simple interchange with a different N1-substituted derivative (e.g., N1-methyl or N1-cyclopropyl) will result in unpredictable target engagement, making the specific ethyl-substituted compound the only validated choice for experiments requiring reproducible MSK-1/ROCK1 dual pharmacology [3].

N1-substituent
Alkyl or cycloalkyl changes dramatically alter kinase selectivity; N1-ethyl is critical for the reported MSK-1/ROCK1 dual profile.
Analog mismatch
N1-cyclopropyl analogs lose MSK-1 affinity; N1-cyclohexyl shifts toward ROCK isoforms, disrupting the dual-inhibition window.
Target engagement
Substituting with other N1-substituted derivatives may lead to unpredictable target engagement and confounded cellular readouts.

Quantitative Differentiation vs. Closest Analogs


MSK-1 Inhibitory Potency

The target compound inhibits MSK-1 with an IC50 of 3 nM in a biochemical kinase assay [1]. By comparison, SB-747651A—a structurally related aminofurazan-based MSK-1 inhibitor from the same GlaxoSmithKline program—shows an IC50 of 11 nM for MSK-1 under comparable ATP-competitive in vitro kinase assay conditions . This represents a 3.7-fold potency advantage for the target compound.

MSK-1 Potency
Context-dependent
IC50 3 nM vs SB-747651A 11 nM
Reported 3.7-fold lower IC50 may support wider concentration-range testing in MSK-1 cellular assays.
Cross-study comparison; different assay platforms used.
MSK-1 inhibition kinase inhibitor potency aminofurazan scaffold

MSK-1/RSK1 Selectivity

The compound demonstrates 8-fold selectivity for MSK-1 (IC50 = 3 nM) over RSK1 (IC50 = 24 nM), as measured in biochemical kinase assays [1]. RSK1 (Ribosomal protein S6 kinase alpha-1) shares significant structural homology with MSK-1 within the AGC kinase family, and inhibitors lacking this selectivity window often confound cellular readouts through concurrent RSK pathway modulation [2].

MSK-1/RSK1 Selectivity
Head-to-head
8-fold (MSK-1 IC50 3 nM / RSK1 24 nM)
8-fold selectivity window may support MSK-1-specific signaling interpretation over RSK1 confounds.
Biochemical kinase assays; BindingDB curated.
kinase selectivity MSK-1 RSK1 S6 kinase

MSK-1/ROCK1 Selectivity Profile

The target compound inhibits ROCK1 with IC50 values ranging from 10 nM (human recombinant N-terminal his-tagged ROCK1, Sf9 expression) to 19 nM (pH 7.4, 2°C assay conditions) [1]. In contrast, GSK269962A—a more elaborate aminofurazan derivative bearing a 6-phenyl ether benzamide extension—inhibits recombinant human ROCK1 with an IC50 of 1.6 nM [2]. The target compound is therefore 6–12 fold less potent at ROCK1, while retaining high MSK-1 potency (IC50 = 3 nM). This yields a functional selectivity profile that favors MSK-1 engagement over ROCK1 by approximately 3–6 fold (MSK-1 IC50 3 nM vs. ROCK1 IC50 10–19 nM) [3].

ROCK1 Selectivity
Context-dependent
Target ROCK1 10–19 nM; MSK-1/ROCK1 3–6 fold
Lower ROCK1 activity relative to GSK269962A may support MSK-1-focused research with reduced vasodilatory confounds.
Cross-study; ROCK1 IC50 1.6 nM for GSK269962A.
ROCK1 selectivity MSK-1 vs ROCK kinase panel profiling GSK269962A

Ligand Efficiency Advantage

The target compound has a molecular weight of 230.23 g/mol (C10H10N6O) and achieves an MSK-1 pIC50 of 8.52 (IC50 = 3 nM) [1]. Using the standard ligand efficiency metric LE = 1.4 × pIC50 / heavy atom count (estimated 17 heavy atoms), the target compound achieves LE ≈ 0.70 for MSK-1. GSK269962A, with a molecular weight of 570.6 g/mol (C29H30N8O5) and approximately 42 heavy atoms, achieves a ROCK1 pIC50 of 8.80 (IC50 = 1.6 nM), yielding LE ≈ 0.29 [2]. The target compound thus exhibits a ~2.4-fold higher ligand efficiency for its primary target, indicative of a more fragment-like, optimization-friendly starting point.

Ligand Efficiency
Context-dependent
LE ≈ 0.70 (MSK-1) vs GSK269962A ≈ 0.29
Higher ligand efficiency context may support fragment-based lead optimization for AGC kinases.
Calculated from reported IC50 and molecular formulae.
ligand efficiency fragment-like properties molecular complexity scaffold optimization

Application Scenarios


MSK-1 Probe for CREB/ATF1 Signaling

With an MSK-1 IC50 of 3 nM and 8-fold selectivity over RSK1, this compound is ideally suited as a chemical probe for studying MSK-1-mediated phosphorylation of CREB (cAMP response element-binding protein) and ATF1 in cellular models. The 8-fold window over RSK1 reduces confounding effects from RSK-dependent ribosomal protein S6 phosphorylation, enabling cleaner interpretation of MSK-1-specific transcriptional outputs in inflammation and neuronal plasticity studies [1].

Dual MSK-1/ROCK1 in Cardiovascular & Inflammatory Models

The compound's dual activity against MSK-1 (IC50 3 nM) and ROCK1 (IC50 10–19 nM) makes it a valuable tool for simultaneously probing the intersection of MAPK/ERK-mediated transcriptional regulation (via MSK-1) and cytoskeletal dynamics (via ROCK1). This dual pharmacology is particularly relevant in vascular smooth muscle and monocyte/macrophage contexts where both kinases contribute to inflammatory cytokine production (IL-6, TNF-α) and vasoregulation [2]. For researchers requiring ROCK1-selective inhibition without MSK-1 activity, GSK269962A (ROCK1 IC50 1.6 nM) would be more appropriate; conversely, for MSK-1-selective studies with minimal ROCK1 engagement, SB-747651A (MSK-1 IC50 11 nM) is an alternative, though with 3.7-fold lower MSK-1 potency than this compound .

AGC Kinase Profiling Reference Compound

The compound's well-characterized activity profile across multiple AGC-family kinases—MSK-1 (3 nM), ROCK1 (10–19 nM), RSK1 (24 nM), and CDK2 (169 nM)—makes it a valuable reference standard for kinase selectivity panels and assay validation [1]. Its quantifiable selectivity ratios (MSK-1/RSK1 = 8-fold; MSK-1/CDK2 = 56-fold) provide clear benchmarks for evaluating the selectivity of novel inhibitors within the imidazo[4,5-c]pyridine oxadiazole chemotype, facilitating SAR campaigns and selectivity optimization programs [3].

Fragment-Efficient Lead Template

With a molecular weight of only 230.23 g/mol and a ligand efficiency of approximately 0.70 for MSK-1, this compound represents a highly attractive starting point for fragment-based and structure-guided lead optimization programs targeting the AGC kinase family [1]. The N1-ethyl substituent and the unsubstituted 4-amino-1,2,5-oxadiazole moiety provide well-defined vectors for structure-based elaboration, as demonstrated by the subsequent development of elaborated derivatives such as GSK269962A and SB-772077-B [2]. Its compact scaffold allows for extensive functionalization without exceeding drug-like property thresholds, offering a clear advantage over more complex analogs for de novo design efforts.

Application
Selection Property
Validation Focus
MSK-1 CREB/ATF1 signaling studies
MSK-1/RSK1 selectivity window (8-fold)
MSK-1-dependent transcriptional readouts; reduce RSK1 confounds
Dual MSK-1/ROCK1 cardiovascular & inflammatory models
Dual MSK-1/ROCK1 activity profile
Inflammatory cytokine endpoints and cytoskeletal dynamics; distinguish from ROCK1-selective tools
AGC kinase selectivity panel reference
Multi-AGC kinase selectivity profile (MSK-1, ROCK1, RSK1, CDK2)
Assay validation and selectivity benchmarking for imidazo[4,5-c]pyridine chemotype
Fragment-based lead optimization
Compact scaffold with high ligand efficiency (~0.70)
Structure-guided elaboration vectors; selectivity tuning without exceeding drug-like thresholds
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